molecular formula H24O15S B12591698 Sulfuric acid;undecahydrate CAS No. 642485-85-6

Sulfuric acid;undecahydrate

Cat. No.: B12591698
CAS No.: 642485-85-6
M. Wt: 296.25 g/mol
InChI Key: DDFGVLPAOANFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Hydrated Forms of Sulfuric Acid

Sulfuric acid (H₂SO₄) is a strong mineral acid with a powerful affinity for water. atamanchemicals.com This hygroscopic nature leads to the formation of a series of hydrates, which are crystalline solids containing a specific number of water molecules for each molecule of sulfuric acid. atamanchemicals.comwikipedia.org These hydrates are not merely mixtures but distinct chemical compounds with unique crystal structures and properties.

The known stable hydrates of sulfuric acid include the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), hexahydrate (H₂SO₄·6H₂O), and octahydrate (H₂SO₄·8H₂O). wikipedia.org While not as commonly cited in general literature, evidence for a sulfuric acid undecahydrate (H₂SO₄·11H₂O) exists within the broader context of highly hydrated species, particularly in studies of related sulfate (B86663) salt hydrates like magnesium sulfate undecahydrate. nih.gov The formation and stability of these hydrates are dependent on factors such as temperature and the concentration of sulfuric acid in an aqueous solution. osti.gov

The following table provides a summary of some of the well-established sulfuric acid hydrates:

Table 1: Established Sulfuric Acid Hydrates

Hydrate (B1144303) Name Chemical Formula
Sulfuric Acid Monohydrate H₂SO₄·H₂O
Sulfuric Acid Dihydrate H₂SO₄·2H₂O
Sulfuric Acid Trihydrate H₂SO₄·3H₂O
Sulfuric Acid Tetrahydrate H₂SO₄·4H₂O
Sulfuric Acid Hexahydrate H₂SO₄·6H₂O
Sulfuric Acid Octahydrate H₂SO₄·8H₂O

Significance of Investigating Sulfuric Acid Hydrates in Chemical Science

The investigation of sulfuric acid hydrates is of paramount importance for several reasons. In atmospheric science, these hydrates are fundamental to understanding the formation and properties of atmospheric aerosols. acs.orgresearchgate.net Gaseous sulfuric acid and its hydrates are key players in the nucleation of new atmospheric particles, which have significant implications for cloud formation and the Earth's climate. acs.orgresearchgate.net For instance, sulfuric acid tetrahydrate is believed to play a crucial role in the formation of polar stratospheric clouds, which are involved in the depletion of the ozone layer. copernicus.orgaip.org

In the realm of materials science and planetary science, sulfuric acid hydrates are thought to be present on the surfaces of icy moons of Jupiter, such as Europa. ansto.gov.auansto.gov.au The study of their physical and chemical properties, including their crystal structures and thermal expansion, is essential for modeling the geological and thermal behavior of these celestial bodies. ansto.gov.auresearchgate.net

Furthermore, the study of sulfuric acid hydrates provides a model system for understanding hydrogen bonding and the structure of aqueous solutions. osti.govansto.gov.au The transition between different hydrate forms and their crystalline structures offer valuable data for refining theoretical models of molecular interactions. osti.gov

Overview of Research Trajectories on Acid Hydrates

Research into sulfuric acid hydrates has a long history, with early studies focusing on determining the phase diagram of the sulfuric acid-water system. osti.gov These initial investigations identified the existence of several distinct hydrate compounds.

More recent research has employed advanced analytical techniques to probe the detailed structure and chemistry of these hydrates. Spectroscopic methods, such as Fourier transform infrared (FTIR) spectroscopy and rotational spectroscopy, have been used to study the vibrational and rotational properties of isolated gas-phase hydrates and their thin films. copernicus.orgacs.org X-ray and neutron diffraction techniques have been instrumental in determining the precise crystal structures of various hydrates, revealing complex networks of hydrogen bonds. ansto.gov.auresearchgate.netiucr.org

Theoretical and computational chemistry have also played a significant role in advancing our understanding. acs.orgresearchgate.net Quantum chemical calculations, such as density functional theory (DFT), have been used to predict the structures, stabilities, and vibrational frequencies of sulfuric acid hydrates. acs.orgresearchgate.net These theoretical studies complement experimental findings and provide insights into the initial stages of hydrate formation and their role in atmospheric nucleation. researchgate.nettandfonline.com Current research continues to explore the thermodynamics, kinetics, and heterogeneous chemistry of sulfuric acid hydrates, driven by their ongoing importance in atmospheric and planetary sciences. nasa.govbucknell.edufurman.edu

Properties

CAS No.

642485-85-6

Molecular Formula

H24O15S

Molecular Weight

296.25 g/mol

IUPAC Name

sulfuric acid;undecahydrate

InChI

InChI=1S/H2O4S.11H2O/c1-5(2,3)4;;;;;;;;;;;/h(H2,1,2,3,4);11*1H2

InChI Key

DDFGVLPAOANFSR-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Synthesis and Formation Pathways of Sulfuric Acid Hydrates

Controlled Laboratory Crystallization Methods

The laboratory synthesis of specific sulfuric acid hydrates is a precise process that involves the careful manipulation of temperature, pressure, and the concentration of the sulfuric acid-water solution. The resulting crystalline structure is highly dependent on these initial conditions.

The stoichiometry of a sulfuric acid hydrate (B1144303) crystal is directly influenced by the temperature and the weight percentage of sulfuric acid in an aqueous solution. The phase diagram for the sulfuric acid-water system shows that different hydrates are stable under different conditions nist.gov. For example, anhydrous sulfuric acid freezes at approximately 10°C, while the monohydrate (H₂SO₄·H₂O) can crystallize from solutions with acid contents between 75 and 85 wt % at temperatures ranging from 220 to 240 K (-53 to -33 °C).

Lowering the temperature of a solution of a specific concentration can induce the crystallization of the corresponding stable hydrate. The growth of these crystals is an exothermic process, releasing heat as the molecules arrange into an ordered lattice. The precise control of cooling rates and concentration allows for the selective growth of desired hydrates, such as the monohydrate, dihydrate, tetrahydrate, or octahydrate.

Table 1: Known Crystalline Hydrates of Sulfuric Acid

Hydrate Stoichiometry Number of Water Molecules (n)
Sulfuric acid monohydrate 1
Sulfuric acid dihydrate 2
Sulfuric acid trihydrate 3
Sulfuric acid tetrahydrate 4
Sulfuric acid hexahydrate 6.5

This table is generated based on data from cited research articles wikipedia.orgproquest.com.

Nucleation is the initial step in crystal formation, where molecules in a solution begin to gather into clusters that serve as the foundation for crystal growth. The conditions during this phase are critical in determining the final stoichiometry of the hydrate. Key factors influencing nucleation include the concentration of sulfuric acid, relative humidity, and temperature.

In atmospheric science, studies on aerosol formation have shown that the nucleation rate of sulfuric acid particles is highly dependent on these parameters. Lower temperatures generally enhance both the nucleation and subsequent growth of hydrated sulfuric acid particles. The presence and concentration of sulfuric acid vapor and water vapor directly impact the formation of initial clusters. The specific arrangement and number of water molecules in these initial clusters can dictate the crystalline form that ultimately develops, influencing whether a monohydrate, dihydrate, or a more water-rich hydrate is formed.

Environmental and Geochemical Genesis

Sulfuric acid hydrates are not confined to the laboratory; they form naturally in various terrestrial and extraterrestrial environments through complex chemical and physical processes.

In Earth's atmosphere, sulfuric acid is a key component in the formation of new aerosol particles, a process fundamental to cloud formation and climate regulation. Gaseous sulfuric acid, primarily produced from the oxidation of sulfur dioxide, combines with water vapor to form molecular clusters. These hydrated clusters can grow by accumulating more sulfuric acid and water molecules, eventually reaching a stable size and forming liquid aerosol particles. Under colder conditions, such as those found in the upper troposphere and stratosphere, these liquid aerosols can freeze, crystallizing into sulfuric acid hydrates. The specific hydrate formed depends on the temperature and the available water vapor.

Significant quantities of hydrated sulfuric acid are found on the surface of Jupiter's moon Europa nih.gov. This extraterrestrial formation is driven by a process called radiolysis, fueled by Jupiter's intense magnetic field. The process begins with sulfur ions originating from volcanic eruptions on the neighboring moon, Io nasa.gov. These ions are captured by Jupiter's magnetosphere and bombard Europa's trailing hemisphere—the side of the moon that faces away from its direction of orbit scitechdaily.comnasa.gov.

This intense, high-energy particle bombardment strikes Europa's water-ice crust, inducing chemical reactions that break down water (H₂O) and implant the sulfur (S) researchgate.net. The resulting reactive species combine to form hydrated sulfuric acid (H₂SO₄·nH₂O), which is a major component of Europa's surface material proquest.comnih.gov. The concentration of frozen sulfuric acid varies greatly across the surface, with the highest levels found on the heavily bombarded trailing hemisphere scitechdaily.com. This continuous cycle of sulfur implantation and radiolysis maintains a dynamic equilibrium between sulfuric acid, sulfur dioxide, and other sulfur polymers on the moon's surface proquest.comnih.gov. Analysis of Galileo spacecraft data suggests the presence of various crystalline hydrates, with the octahydrate being a likely candidate bohrium.com.

On Earth, sulfuric acid is naturally produced by the oxidation of sulfide (B99878) minerals, such as pyrite (B73398) (iron sulfide) wikipedia.org. This process is the primary driver of acid mine drainage (AMD) or acid rock drainage, where water flowing through mines or over rock formations becomes highly acidic and rich in sulfates wikipedia.orgunl.edu.

When these acidic, sulfate-laden waters evaporate, they precipitate a variety of hydrated sulfate (B86663) minerals unl.eduusgs.gov. In these environments, the formation of sulfuric acid hydrates is part of a broader cycle of mineral dissolution and precipitation. The evaporation of water from acidic pools or the wicking of pore water through mine tailings can lead to the formation of efflorescent crusts composed of these salts unl.edu. The specific minerals that form depend on the local temperature, humidity, and the concentration of dissolved metals and sulfate. This process plays a significant role in the cycling of metals and acidity in these surficial environments unl.eduusgs.gov.

Role of Intermediates in Hydrate Formation

The formation of sulfuric acid hydrates is a complex process that involves a series of transient species known as intermediates. These intermediates are crucial in facilitating the stepwise addition of water molecules to sulfuric acid, ultimately leading to the formation of stable hydrate structures. The nature and stability of these intermediates are highly dependent on the number of water molecules present in the cluster.

Computational studies using ab initio quantum mechanical methods have provided significant insights into the thermodynamics of sulfuric acid dimer hydration, (H₂SO₄)₂(H₂O)n, for n = 0–6. These studies reveal a detailed picture of the deprotonation of sulfuric acid as a function of the number of water molecules. At 0 K, a cluster of two sulfuric acid molecules and one water molecule remains undissociated. However, the addition of a second water molecule initiates the deprotonation of the first sulfuric acid molecule, leading to the formation of a di-ionic species. This intermediate consists of a bisulfate anion (HSO₄⁻), a hydronium cation (H₃O⁺), an undissociated sulfuric acid molecule, and a water molecule. acs.org

As more water molecules are added, the system evolves through various intermediate states. With the addition of a third water molecule, the second sulfuric acid molecule begins to dissociate. For the (H₂SO₄)₂(H₂O)₃ cluster, the di-ionic cluster is found to be more stable than the neutral cluster by a few kcal mol⁻¹, which is in turn slightly more stable than the tetra-ionic cluster, which consists of two bisulfate anions, two hydronium cations, and one water molecule. Upon the addition of a fourth water molecule, the tetra-ionic cluster, (HSO₄⁻)₂(H₃O⁺)₂(H₂O)₂, becomes as thermodynamically favorable as the di-ionic cluster H₂SO₄(HSO₄⁻)(H₃O⁺)(H₂O)₃ at 0 K. The tetra-ionic species becomes a competitive intermediate with the di-ionic species once five water molecules have been added to the cluster. acs.org

The stepwise hydration of the sulfuric acid dimer is thermodynamically favorable up to the addition of four to five water molecules at 298 K. A significantly more favorable pathway for the formation of sulfuric acid dimer hydrates is through the combination of sulfuric acid monomer hydrates. However, the low concentration of sulfuric acid relative to water vapor under ambient conditions limits the prevalence of this pathway. acs.org

The following table summarizes the key intermediate species involved in the hydration of sulfuric acid dimers as a function of the number of water molecules.

Number of Water Molecules (n)Key Intermediate SpeciesDescription
1(H₂SO₄)₂(H₂O)Undissociated cluster
2H₂SO₄(HSO₄⁻)(H₃O⁺)(H₂O)Di-ionic species; first deprotonation occurs
3(H₂SO₄)₂(H₂O)₃Di-ionic cluster is more stable than neutral or tetra-ionic clusters
4(HSO₄⁻)₂(H₃O⁺)₂(H₂O)₂Tetra-ionic cluster becomes as favorable as the di-ionic cluster
5-Tetra-ionic species competes with the di-ionic species

In the context of organic reactions, such as the acid-catalyzed hydration of alkenes, carbocation intermediates play a pivotal role. In these reactions, sulfuric acid acts as a catalyst, protonating the alkene to form a carbocation. The stability of this carbocation intermediate dictates the regioselectivity of the subsequent attack by a water molecule. For instance, a more stable tertiary carbocation will be preferentially formed over a secondary carbocation. This intermediate then reacts with water to form a protonated alcohol, which is subsequently deprotonated to yield the final alcohol product and regenerate the acid catalyst. khanacademy.org In some cases, the initial carbocation intermediate may undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before reacting with water. youtube.com

Based on a thorough review of the available scientific literature, there is no evidence to support the existence of a stable crystalline compound known as "sulfuric acid undecahydrate" (H₂SO₄·11H₂O).

Established crystallographic studies and phase diagrams of the sulfuric acid-water system have identified several stable hydrates of sulfuric acid, but an undecahydrate is not among them. The known and characterized crystalline hydrates of sulfuric acid include the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), hexahydrate (H₂SO₄·6.5H₂O), and octahydrate (H₂SO₄·8H₂O).

Therefore, it is not possible to provide an article on the crystallographic and structural elucidation of "sulfuric acid undecahydrate" as requested, because this compound has not been synthesized, isolated, or characterized. The specific sections and subsections outlined in the request, such as single-crystal and powder X-ray diffraction studies, cannot be addressed for a compound for which no experimental data exists.

Crystallographic and Structural Elucidation of Sulfuric Acid Hydrates

Neutron Diffraction Investigations

Precise Localization of Hydrogen Atoms and Proton Ordering

A key challenge in the crystallography of hydrates is pinpointing the exact locations of hydrogen atoms. Due to their low electron density, X-ray diffraction is often insufficient. Neutron diffraction, however, interacts with atomic nuclei, allowing for the precise localization of hydrogen (or deuterium) atoms. This is critical for understanding the nature of protonation and the formation of hydronium ions (H₃O⁺) within the crystal lattice.

For other known sulfuric acid hydrates, such as the tetrahydrate and the 6.5-hydrate, neutron diffraction studies have been instrumental. These studies have confirmed the presence of distinct H₃O⁺ and SO₄²⁻ ions and have detailed the ordering of protons within the hydrogen-bonded network at low temperatures. In the absence of experimental data for sulfuric acid undecahydrate, any discussion on its proton ordering would be purely speculative.

Mapping of Hydrogen Bonding Networks within Hydrate (B1144303) Structures

Hydrogen bonds are the defining feature of the structure of sulfuric acid hydrates, creating complex and often beautiful three-dimensional networks. These networks involve hydrogen bonds between water molecules, between water molecules and sulfate (B86663) ions, and between hydronium ions and water molecules or sulfate ions. The strength and geometry of these bonds dictate the stability and properties of the hydrate.

Molecular dynamics simulations and computational chemistry have been employed to study the intricate web of hydrogen bonds in aqueous sulfuric acid solutions and in the known crystalline hydrates. These studies reveal the dynamic nature of these bonds and how the network rearranges with changes in acid concentration and temperature. Without a known crystal structure for sulfuric acid undecahydrate, the specific mapping of its hydrogen bonding network remains an open question.

Advanced Electron Microscopy for Morphology and Microstructure

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for examining the morphology (shape and size) and microstructure of crystalline materials. These techniques could, in principle, be used to visualize crystals of sulfuric acid undecahydrate, should they be synthesized. This would provide information on their growth habits, crystal faces, and any potential defects in the crystal lattice. However, no such studies are available in the current body of scientific literature.

Computational Crystallography and Structure Prediction

In the absence of experimental data, computational methods can be used to predict the crystal structure of a compound. These methods, often based on density functional theory (DFT) or other quantum mechanical principles, explore the potential energy landscape of a system to identify the most stable arrangement of molecules.

Crystal structure prediction (CSP) has become an increasingly valuable tool in materials science. For a hypothetical compound like sulfuric acid undecahydrate, CSP could be employed to predict its likely crystal system, space group, and the arrangement of H₂SO₄ and H₂O molecules. Such a computational study would be the first step toward understanding the potential existence and properties of this elusive hydrate. However, at present, no published computational studies specifically targeting the structure of sulfuric acid undecahydrate have been identified.

Spectroscopic Characterization of Sulfuric Acid Hydrates

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed insights into the molecular structure, bonding, and crystalline arrangement of sulfuric acid hydrates.

FTIR spectroscopy is particularly sensitive to the vibrations of water molecules and hydroxyl groups within the hydrate (B1144303) structures. The spectral regions corresponding to the H-O-H bending and O-H stretching modes are highly diagnostic of the degree of hydration and the nature of the hydrogen-bonding network.

The O-H stretching region, typically found between 2400 cm⁻¹ and 3600 cm⁻¹, is characterized by broad and complex absorption bands. This complexity arises from the variety of proton environments, including water molecules, hydronium ions (H₃O⁺), and the hydroxyl groups of bisulfate (HSO₄⁻) and molecular sulfuric acid (H₂SO₄). In the tetrahydrate (H₂SO₄·4H₂O), which is composed of H₃O⁺ and SO₄²⁻ ions, the O-H stretching bands are distinct from those in hydrates containing molecular H₂SO₄. The strength of the hydrogen bonds significantly influences the position of these bands; stronger bonds lead to a shift to lower wavenumbers.

The H-O-H bending mode of water and the bending modes of the hydronium ion appear in the region around 1600-1750 cm⁻¹. For bulk water, this mode is typically observed near 1640 cm⁻¹. In the context of sulfuric acid hydrates, the position and shape of these bands provide information about the water molecules' local environment and whether they exist as neutral H₂O or as part of a hydronium ion. For example, the transition from molecular sulfuric acid in the anhydrous form to the ionic species in the monohydrate (H₃O⁺HSO₄⁻) is clearly marked by changes in these vibrational modes. manchester.ac.ukacs.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Species
O-H Stretching2400 - 3600H₂O, H₃O⁺, HSO₄⁻, H₂SO₄
H-O-H Bending1600 - 1750H₂O, H₃O⁺

Raman spectroscopy is an excellent complementary technique to FTIR, as it is particularly effective for probing the symmetric vibrations of the sulfate (B86663) (SO₄²⁻) and bisulfate (HSO₄⁻) ions, as well as the low-frequency lattice modes of the crystals.

The sulfate ion (SO₄²⁻), having tetrahedral (Td) symmetry in its free state, has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (antisymmetric stretch), and ν₄ (antisymmetric bend). In the crystalline environment of the hydrates, the local symmetry is often lower than Td, which can cause the degenerate modes (ν₂, ν₃, ν₄) to split and formerly infrared-only or inactive modes to become Raman-active.

The most intense and characteristic peak in the Raman spectrum of sulfates is the ν₁ symmetric stretching mode , which appears as a sharp band around 980-990 cm⁻¹ for the SO₄²⁻ ion. For the bisulfate ion (HSO₄⁻), a strong peak corresponding to the S-(OH) stretch is observed around 1050 cm⁻¹. The presence and relative intensities of these peaks allow for the clear identification of the ionic species within a given hydrate. For instance, the spectrum of sulfuric acid tetrahydrate is dominated by the ν₁ peak of SO₄²⁻, confirming its structure as (H₃O⁺)₂(SO₄²⁻)·2H₂O.

Lattice modes , which correspond to the collective motions of the ions or molecules in the crystal lattice, are observed at low frequencies (typically below 400 cm⁻¹). These modes are highly sensitive to the crystal structure and the strength of the intermolecular forces, including hydrogen bonding. Changes in the number of water molecules of hydration result in different crystal structures, leading to distinct and characteristic patterns in the low-frequency region of the Raman spectrum.

Vibrational ModeSpeciesTypical Wavenumber (cm⁻¹)
ν₁ (Symmetric Stretch)SO₄²⁻~982
S-(OH) StretchHSO₄⁻~1050
ν₂ (Bending)SO₄²⁻ / HSO₄⁻400 - 500
ν₄ (Bending)SO₄²⁻ / HSO₄⁻590 - 640
ν₃ (Antisymmetric Stretch)SO₄²⁻ / HSO₄⁻1080 - 1200

The vibrational spectra of sulfuric acid hydrates serve as a detailed fingerprint of their specific composition and structure. The degree of hydration directly dictates the ionic speciation and the crystal lattice, which in turn governs the observed spectroscopic features.

A key transition occurs between the anhydrous solid and the monohydrate. Anhydrous H₂SO₄ is a molecular solid, and its spectrum shows features characteristic of covalently bonded H₂SO₄ molecules. Upon the addition of one water molecule to form sulfuric acid monohydrate (H₂SO₄·H₂O), a proton transfer occurs, resulting in a crystal composed of hydronium (H₃O⁺) and bisulfate (HSO₄⁻) ions. This structural change is dramatically reflected in the spectra:

FTIR: The broad O-H stretching bands change significantly, and distinct features associated with the H₃O⁺ ion appear.

Raman: The strong peak of molecular H₂SO₄ around 910 cm⁻¹ is replaced by the characteristic S-(OH) stretching mode of the HSO₄⁻ ion around 1050 cm⁻¹. rsc.org

Further hydration leads to the formation of the dihydrate and tetrahydrate, where the second proton of sulfuric acid is transferred. The sulfuric acid tetrahydrate (H₂SO₄·4H₂O) is structurally composed of (H₃O⁺)₂(SO₄²⁻)·2H₂O. Its vibrational spectrum is therefore characterized by:

FTIR: Strong absorptions from the H₃O⁺ ions and the two additional water molecules.

Raman: A very strong and sharp peak around 982 cm⁻¹, which is the hallmark of the symmetric ν₁ stretch of the highly symmetric SO₄²⁻ ion. The peaks associated with HSO₄⁻ are absent. manchester.ac.ukusu.edu

By systematically analyzing the presence, absence, position, and splitting of the bands corresponding to H₂O, H₃O⁺, H₂SO₄, HSO₄⁻, and SO₄²⁻, it is possible to unambiguously identify the specific hydrate phase and gain a deep understanding of its crystal structure and hydrogen-bonding network. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as ¹H (protons) and ¹⁷O (oxygen). It provides information that is complementary to vibrational spectroscopy, particularly concerning the dynamics and mobility of species within the crystal lattice.

Solid-state ¹H NMR is highly effective for distinguishing between different proton-containing species in sulfuric acid hydrates. Protons in different chemical environments (e.g., in H₂O, H₃O⁺, or the -OH group of HSO₄⁻) experience different local magnetic fields and thus resonate at different frequencies (chemical shifts).

Broad-line ¹H NMR studies at low temperatures (e.g., 4 K) can effectively "freeze" the motion of the protons, allowing for the identification of the species present. For example, studies on H₂SO₄·nH₂O (with n up to 4) have shown that for n=1 (the monohydrate), the spectrum is characteristic of the H₃O⁺ ion. As the hydration number increases, signals corresponding to water molecules of hydration become more prominent. Magic Angle Spinning (MAS) NMR techniques can be used to average out certain interactions, leading to narrower lines and better resolution, which helps in quantifying the different types of protons.

¹⁷O NMR, although more challenging due to the low natural abundance of the ¹⁷O isotope and its quadrupolar nature, can provide direct insight into the oxygen environments. It can distinguish between oxygen atoms in the sulfate/bisulfate ions and those in water or hydronium ions, offering a more complete picture of the hydrate structure.

NMR spectroscopy is uniquely suited to study dynamic processes occurring over a wide range of timescales. By measuring NMR relaxation times, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, one can gain quantitative insights into the mobility of water and hydronium ions within the crystal lattice. nih.gov

A shorter T₂ relaxation time generally corresponds to less mobile water molecules that are held rigidly in the crystal lattice. Conversely, a longer T₂ time indicates greater motional freedom. Such studies can reveal if water molecules are undergoing rapid reorientation or translational diffusion within the solid state.

Variable-temperature NMR experiments can also track changes in mobility and detect the onset of dynamic processes as the temperature is increased. These dynamic characteristics are crucial for understanding the stability and phase transitions of the different sulfuric acid hydrates. The mobility of water and protons within these solids plays a significant role in their chemical reactivity and their role in atmospheric processes. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (for electronic structure relevant to bonding)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study electronic transitions within molecules. In the context of sulfuric acid and its hydrates, the absorption of UV radiation is primarily associated with the excitation of electrons from bonding or non-bonding orbitals to higher energy anti-bonding orbitals.

Research into the electronic spectroscopy of vapor-phase sulfuric acid indicates that its electronic excitation is significant only at very high energies, with absorption occurring in the vacuum ultraviolet (VUV) region at wavelengths below 200 nm. researchgate.net Studies have been unable to find an electronic absorption spectrum for H₂SO₄ above 140 nm. researchgate.net The energies available in the standard UV-Vis spectral range (200-800 nm) are generally insufficient to promote these electronic transitions in simple, saturated molecules like sulfuric acid which lack chromophores such as conjugated pi systems. msu.edulibretexts.org Consequently, specific UV-Vis absorption data for sulfuric acid hydrates, including the undecahydrate, is not extensively documented in the scientific literature as their significant electronic transitions fall outside this range.

Theoretical and Computational Investigations of Sulfuric Acid Hydrates

Quantum Mechanical Calculations

Quantum mechanical methods are essential for accurately describing the geometries, electronic structures, and energetics of sulfuric acid hydrate (B1144303) clusters. These calculations offer insights that are often difficult to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) are at the forefront of computational studies on sulfuric acid hydrates. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, M06-2X, PW91) are employed to determine the stable structures and electronic properties of H₂SO₄·(H₂O)ₙ clusters nih.govnih.gov.

Research on smaller hydrates reveals that the structures are stabilized by strong hydrogen bonds, often forming polycyclic or ring-like configurations as more water molecules are added mdpi.com. A critical finding from these calculations is the transition from a neutral molecular cluster to an ion-pair structure. For clusters with a small number of water molecules, the sulfuric acid molecule remains intact. However, as the number of water molecules increases, a proton transfer from sulfuric acid to a water molecule becomes energetically favorable, forming a bisulfate anion (HSO₄⁻) and a hydronium cation (H₃O⁺) researchgate.net. Studies have indicated that the first acid dissociation can occur with as few as two to four water molecules, depending on the specific configuration and temperature scispace.com. Ab initio molecular dynamics simulations have shown that full deprotonation to a sulfate (B86663) dianion (SO₄²⁻) and two hydronium ions can occur in a cluster with eight or nine water molecules acs.org. This structural transition is fundamental to understanding the acidic nature of these clusters in atmospheric contexts.

Table 1: Structural Characteristics of H₂SO₄·(H₂O)ₙ Clusters from Quantum Mechanical Calculations Note: The exact number of water molecules required for proton transfer can vary with the theoretical model and temperature.

Number of Water Molecules (n)Predominant Structural FormKey Features
1-2Neutral Cluster (H₂SO₄·(H₂O)ₙ)Strong hydrogen bonding between H₂SO₄ and H₂O.
3-5Transition to Di-ionic Pair ((HSO₄⁻·H₃O⁺)·(H₂O)ₙ₋₁)Proton transfer becomes energetically competitive or favorable.
>5Ionic Pair is Often More StableThe cluster exists predominantly as a solvent-separated or contact ion pair.
8-9Potential for Full Deprotonation ((SO₄²⁻·2H₃O⁺)·(H₂O)ₙ₋₂)The second proton transfer may occur, forming a sulfate dianion. acs.org

Prediction of Hydration Enthalpies and Free Energies

Quantum mechanical calculations are used to predict the thermodynamics of the stepwise hydration of sulfuric acid. These calculations consistently show that the gas-phase hydration of sulfuric acid is an exothermic process, with favorable (negative) changes in both enthalpy (ΔH) and Gibbs free energy (ΔG) under typical atmospheric conditions acs.org.

The formation of hydrates is more favorable at lower temperatures and higher pressures acs.org. The strong hygroscopic nature of sulfuric acid is well-reproduced by these theoretical models. The calculated Gibbs free energies for the formation of the first few hydrates are in good agreement with experimental results, confirming the accuracy of the computational approaches acs.org. While specific values for the undecahydrate are not available, the trend suggests that the addition of water molecules to the cluster would continue to be an energetically favorable process, although the magnitude of the energy change for each additional water molecule generally decreases as the cluster size grows.

Table 2: Calculated Thermodynamic Properties for Stepwise Hydration of Sulfuric Acid at 298.15 K Data adapted from theoretical studies. Values can vary based on the computational method and basis set used.

ReactionΔH (kcal/mol)ΔG (kcal/mol)
H₂SO₄ + H₂O → H₂SO₄·H₂O-9.0 to -11.0-2.5 to -4.0
H₂SO₄·H₂O + H₂O → H₂SO₄·(H₂O)₂-8.0 to -10.0-1.5 to -3.0
H₂SO₄·(H₂O)₂ + H₂O → H₂SO₄·(H₂O)₃-7.5 to -9.5-0.5 to -2.0

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of stable structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of sulfuric acid hydrates over time. These simulations provide insights into molecular motion, proton transport, and the processes of cluster formation and dissolution.

Ab initio molecular dynamics (AIMD), which calculates forces from electronic structure theory on the fly, offers a detailed picture of dynamic processes like proton transfer acs.org. MD simulations reveal that the hydrogen bond network in hydrated sulfuric acid is highly dynamic, similar to that in pure water acs.org.

Proton transport in these systems can occur through a Grotthuss-type mechanism, where protons are shuttled through the hydrogen-bonded network of water and sulfuric acid molecules acs.orgwikipedia.org. Simulations show that the network around ionic species like HSO₄⁻ and H₃O⁺ becomes restructured. The presence of these ions influences the mobility of surrounding water molecules. AIMD simulations of a single sulfuric acid molecule in a box of water molecules have been used to track the ionization process over time, showing rapid proton transfer events on the picosecond timescale researchgate.netacs.org.

MD simulations are a key tool for investigating the nucleation of sulfuric acid-water clusters from the gas phase, a critical step in atmospheric aerosol formation borenv.netresearchgate.net. In these simulations, randomly placed molecules in a simulation box are observed to aggregate into small clusters, which then coagulate to form a single, larger cluster surrounded by vapor borenv.net.

These models can employ different levels of theory. Simpler models use potential functions that keep the H₂SO₄ molecule intact, while more realistic potentials allow for proton transfer to form HSO₄⁻ and H₃O⁺ borenv.net. The inclusion of ionization significantly affects the simulated structure of the clusters. For instance, in protonated systems, the bisulfate anions tend to reside in the center of the cluster, while hydronium ions are often found closer to the surface borenv.net. MD simulations also show that hydrate structures are destabilized by increasing temperature and decreasing pressure, providing a molecular-level view of the dissociation process nih.gov.

Computational Thermodynamics of Hydration and Dissociation

The transition from a neutral H₂SO₄ molecule to a HSO₄⁻/H₃O⁺ ion pair within a water cluster is a key thermodynamic feature. Calculations show that while the initial hydration steps might favor the neutral species, the formation of an ion pair becomes thermodynamically favorable as the number of solvating water molecules increases, because the energy gained from solvating the ions outweighs the energy cost of the proton transfer itself.

Development of Force Fields for Sulfuric Acid Hydrates

The theoretical and computational investigation of sulfuric acid hydrates, including species such as sulfuric acid undecahydrate, relies heavily on accurate molecular models known as force fields. These force fields are essential for performing molecular dynamics (MD) and Monte Carlo (MC) simulations, which provide insights into the structure, dynamics, and thermodynamics of these complex systems at an atomic level. The development of reliable force fields for sulfuric acid and its hydrates is particularly challenging due to the strong hydrogen bonding, the potential for proton transfer, and the high polarity of the molecules involved.

Research in this area has led to the development of several types of force fields, ranging from non-reactive models that treat molecules as rigid or semi-rigid entities to reactive potentials that can simulate chemical events like acid dissociation.

Non-Reactive Force Fields

A significant portion of simulation work on sulfuric acid-water clusters has utilized non-reactive, all-atom force fields. These models typically define the potential energy of the system as a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The non-bonded interactions are commonly represented by a combination of Lennard-Jones potentials and Coulomb interactions between atomic partial charges. researchgate.net

Two prominent examples of such force fields used for sulfuric acid hydrates are:

The Ding et al. (2003) Force Field : This model was specifically parameterized to reproduce the structures and energies of small clusters containing sulfuric acid, bisulfate, and water, as determined by Density Functional Theory (DFT) calculations. researchgate.netborenv.netucdavis.edu The intramolecular interactions in this model are described by simple harmonic potentials. borenv.net

The Loukonen et al. (2010) OPLS-based Force Field : This force field was developed by fitting interaction parameters for sulfuric acid, bisulfate, and other relevant atmospheric molecules according to the OPLS (Optimized Potentials for Liquid Simulations) all-atom procedure. researchgate.netcopernicus.org In contrast to the Ding et al. model, the OPLS framework uses a more conventional representation for intramolecular energy, including terms for harmonic bonds, angles, and torsional dihedral angles. researchgate.net

Extensive testing and comparison of these two force fields have revealed distinct strengths and weaknesses. The OPLS-based force field by Loukonen et al. demonstrates superior performance in reproducing the experimental vibrational spectra of the sulfuric acid molecule. ucdavis.educopernicus.org Conversely, the Ding et al. model, while performing slightly better on the energetics of the sulfuric acid dimer, fails to accurately represent these vibrational properties. copernicus.org Furthermore, the dipole moment of a single sulfuric acid molecule is calculated to be 3.07 Debye with the Loukonen et al. force field, which aligns well with experimental values (2.7–3.0 Debye), whereas the Ding et al. model predicts a higher value of 3.52 Debye. researchgate.netcopernicus.org For these reasons, the OPLS-based force field is often favored for simulations studying molecular collisions and dynamics. copernicus.org

Comparison of Non-Reactive Force Fields for Sulfuric Acid
FeatureDing et al. (2003)Loukonen et al. (2010) (OPLS-based)
Parameterization Basis Fitted to DFT structures and energies of small H₂SO₄/HSO₄⁻/H₂O clusters researchgate.netucdavis.eduFitted according to OPLS all-atom procedure researchgate.netcopernicus.org
Intramolecular Potential Simple harmonic potentials between atom pairs borenv.netHarmonic bonds, angles, and dihedral torsion terms researchgate.net
Vibrational Spectra Poor reproduction of experimental spectra ucdavis.educopernicus.orgGood agreement with experimental spectra ucdavis.educopernicus.org
Dimer Energetics Slightly better performance than OPLS-based model copernicus.orgBinding energies slightly lower than ab initio values copernicus.org
Calculated Dipole Moment (H₂SO₄) 3.52 Debye researchgate.net3.07 Debye researchgate.net
Transferability Low; not easily extended to other compounds ucdavis.eduHigh; OPLS procedure is designed for transferability ucdavis.edu

Reactive Force Fields

A key chemical process in sulfuric acid hydrates is the dissociation of the acid, where a proton is transferred to a water molecule to form a hydronium ion and a bisulfate ion. borenv.net Non-reactive force fields cannot model this bond-breaking and bond-forming event. To overcome this limitation, reactive potentials are developed.

The Empirical Valence Bond (EVB) approach is a powerful method for simulating chemical reactions in condensed phases. arxiv.orgwikipedia.org The EVB model describes the ground state potential energy surface as a mixture of two or more classical "states," such as the reactant (H₂SO₄ + H₂O) and product (HSO₄⁻ + H₃O⁺) states. wikipedia.org Each of these states is described by a standard molecular mechanics force field. wikipedia.org The interaction between these states is parameterized using a coupling term, which is calibrated to reproduce reaction free energies and barriers from high-level quantum mechanical calculations or experimental data. arxiv.orgwikipedia.org An EVB potential for the sulfuric acid-water system has been developed and parameterized using the particle swarm optimization method to fit data from DFT calculations. arxiv.org This reactive potential allows for the dynamic simulation of proton transfer, finding, for instance, that a single sulfuric acid molecule will donate a proton when clustered with four water molecules at 300 K. arxiv.org

The continuous development and refinement of both non-reactive and reactive force fields are crucial for advancing the computational study of sulfuric acid hydrates. The choice of force field ultimately depends on the specific research question, balancing the need for computational efficiency with the requirement to capture the essential physics and chemistry of the system, such as acid dissociation.

Geochemical and Planetary Science Contexts of Sulfuric Acid Hydrates

Extraterrestrial Occurrence and Significance

Sulfuric acid and its hydrates are significant compounds in planetary science, with their presence confirmed on Jupiter's moon Europa. Their formation and distribution provide crucial insights into the surface chemistry, geology, and potential habitability of this icy world.

Spectroscopic data from the Galileo mission has revealed that hydrated sulfuric acid is a major component of Europa's surface, particularly in the non-ice portions. Its concentration varies across the surface, with higher levels detected in geologically young terrains, suggesting a potential link to ongoing geological processes. The distribution of sulfuric acid hydrate (B1144303) is not uniform; it is more concentrated on the trailing hemisphere of the moon, which is subjected to intense bombardment by Jupiter's magnetospheric plasma. This correlation suggests that the presence of sulfuric acid is a result of exogenous processing of surface materials.

Some theories propose that the sulfur necessary for the formation of sulfuric acid originates from the volcanoes of Jupiter's moon Io, with the material being transported through Jupiter's magnetic field and deposited on Europa's surface. Another hypothesis suggests an endogenous source, where sulfuric acid or its precursors are expelled from Europa's subsurface ocean through geysers or cracks in the ice shell. The presence of enhanced concentrations of sulfuric acid in younger terrains could indicate that low-temperature, liquid sulfuric acid solutions may play a role in the moon's geological activity.

The table below summarizes the key aspects of sulfuric acid hydrate's role on Europa.

AspectDescription
Surface Abundance A major component of the non-ice material on Europa's surface.
Distribution Higher concentrations on the trailing hemisphere and in geologically young terrains.
Proposed Sulfur Sources - Volcanic plumes from Jupiter's moon Io. - Endogenous materials from Europa's subsurface ocean.
Geological Significance May influence geological processes, particularly in younger regions of the icy crust.

The formation of sulfuric acid hydrates on Europa is primarily attributed to the process of radiolysis. Europa's surface is constantly bombarded by energetic charged particles, including electrons and ions of sulfur and oxygen, trapped in Jupiter's powerful magnetosphere. This intense radiation drives chemical reactions on the surface.

Laboratory experiments have demonstrated that the irradiation of water ice (H₂O) mixed with sulfur-containing compounds, such as sulfur dioxide (SO₂), leads to the production of sulfuric acid (H₂SO₄). This process is part of a dynamic radiolytic sulfur cycle, where sulfur is continuously cycled between different forms, including sulfuric acid, sulfur dioxide, and sulfur polymers. Sulfuric acid is the most abundant of these forms.

The key steps in the formation of sulfuric acid through radiolysis on Europa are:

Deposition of Sulfur: Sulfur ions, originating from Io's volcanoes, are implanted into Europa's water-ice-rich surface.

Radiolytic Processing: High-energy particles from Jupiter's magnetosphere bombard the surface, breaking down water ice and sulfur compounds.

Oxidation of Sulfur: The radiolytic products of water, such as hydroxyl radicals, oxidize the sulfur compounds, leading to the formation of sulfuric acid.

Hydration: The newly formed sulfuric acid readily combines with the abundant water ice to form various hydrates, including sulfuric acid undecahydrate under specific temperature and pressure conditions.

This continuous process of radiolysis explains the observed high concentrations of sulfuric acid hydrate on Europa's trailing hemisphere, which directly faces the incoming flow of magnetospheric plasma.

Terrestrial Mineralogical Analogues

While pure sulfuric acid is not a common terrestrial mineral due to its high reactivity and solubility in water, the processes that lead to the formation of acidic, sulfate-rich environments on Earth provide valuable analogues for understanding the geochemistry of Europa. These terrestrial environments host a variety of hydrated sulfate (B86663) minerals that precipitate from acidic solutions.

Acid mine drainage (AMD) is a significant environmental issue that occurs when sulfide (B99878) minerals, such as pyrite (B73398) (iron sulfide), are exposed to air and water, often as a result of mining activities. This exposure triggers a series of chemical reactions that generate sulfuric acid and release high concentrations of dissolved metals.

The fundamental reaction in the formation of AMD is the oxidation of pyrite:

2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq)

In these acidic and sulfate-rich waters, a diverse suite of secondary sulfate minerals can precipitate, particularly in areas where the water evaporates. These minerals serve as terrestrial analogues for the types of hydrated sulfates that might form in acidic brines. Common examples include:

Jarosite (KFe³⁺₃(SO₄)₂(OH)₆): A common ferric sulfate mineral in AMD environments.

Copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O): Another complex iron sulfate found in the oxidation zones of sulfide deposits.

Melanterite (FeSO₄·7H₂O): A hydrated ferrous sulfate that can form from the evaporation of AMD.

The table below compares the conditions leading to sulfate mineral formation in AMD environments and on Europa.

FeatureAcid Mine Drainage (Terrestrial)Europa (Extraterrestrial)
Primary Process Oxidation of sulfide mineralsRadiolysis of water ice and sulfur compounds
Source of Acidity Sulfuric acid produced from sulfide oxidationSulfuric acid produced from radiolysis
Resulting Environment Highly acidic, sulfate-rich waterAcidic, sulfate-rich surface ice/brines
Analogous Minerals Hydrated ferric and other metal sulfates (e.g., Jarosite, Copiapite)Hydrated sulfuric acid, potentially mixed with other sulfate salts

Sulfuric acid speleogenesis is a distinct process of cave formation that is driven by sulfuric acid rather than the more common carbonic acid. This process provides a compelling terrestrial analogue for large-scale geological activity driven by sulfuric acid.

In these environments, hydrogen sulfide (H₂S), often originating from deep petroleum reservoirs or geothermal sources, rises and mixes with oxygen-rich groundwater. This leads to the oxidation of hydrogen sulfide to sulfuric acid. The highly corrosive sulfuric acid then aggressively dissolves carbonate rocks like limestone (calcium carbonate, CaCO₃), carving out extensive cave systems.

A key byproduct of this reaction is the formation of large deposits of gypsum (CaSO₄·2H₂O), a hydrated sulfate mineral. The reaction can be summarized as:

H₂SO₄(aq) + CaCO₃(s) + H₂O(l) → CaSO₄·2H₂O(s) + CO₂(g)

In some cases, microbial activity plays a significant role, with sulfur-oxidizing bacteria metabolizing hydrogen sulfide and producing sulfuric acid as a byproduct, thereby accelerating cave formation. wikipedia.org This process of geologically significant dissolution and secondary mineral formation driven by sulfuric acid offers a parallel to the potential geological activity influenced by sulfuric acid on Europa.

The interaction of sulfuric acid with common mineral dust particles on Earth provides insights into how sulfuric acid might alter the composition of non-ice materials on Europa's surface. Laboratory studies have shown that sulfuric acid readily reacts with certain minerals, leading to the formation of new sulfate compounds.

Calcite (CaCO₃): Reacts with sulfuric acid to produce bassanite (CaSO₄·0.5H₂O), a hydrated calcium sulfate.

Hematite (Fe₂O₃): Reacts with sulfuric acid to form rhomboclase (HFe(SO₄)₂·4H₂O), a hydrated iron sulfate.

Quartz (SiO₂): Is largely unreactive with sulfuric acid under typical atmospheric conditions.

These reactions demonstrate that sulfuric acid can chemically weather and alter silicate (B1173343) and carbonate minerals, transforming them into hydrated sulfates. This process is relevant to Europa, where impacts from micrometeoroids could deliver silicate and other mineral dust to the surface. The subsequent interaction of this dust with the radiolytically generated sulfuric acid could lead to the formation of a complex mixture of hydrated sulfate minerals, contributing to the observed surface composition.

Atmospheric Chemistry of Sulfuric Acid Hydrates

Role in Aerosol Particle Nucleation and Growth

Sulfuric acid, in conjunction with water and other trace gases like ammonia (B1221849) or amines, is a key driver of atmospheric new particle formation (NPF). This process is fundamental to the global population of cloud condensation nuclei (CCN).

Heterogeneous Reactions on Hydrate (B1144303) Surfaces

The surfaces of sulfuric acid aerosol particles, which are composed of hydrated sulfuric acid, provide sites for important heterogeneous chemical reactions in the atmosphere. For instance, the hydrolysis of dinitrogen pentoxide (N₂O₅) and chlorine nitrate (B79036) (ClONO₂) can occur on these surfaces, impacting stratospheric ozone chemistry. Research on crystalline sulfuric acid monohydrate has shown that reaction probabilities for these processes are significantly lower than on liquid sulfuric acid solutions. There is no available research that specifically examines the surface chemistry of sulfuric acid undecahydrate.

Modeling Atmospheric Sulfuric Acid Hydrate Concentrations and Dynamics

Atmospheric models are used to predict the concentration and evolution of aerosol particles. These models incorporate modules for nucleation and particle growth that depend on the concentrations of precursors like sulfuric acid. Some models, such as the Nucleation Potential Model (NPM), simplify the complex interactions by using an "effective base concentration" to predict nucleation rates from sulfuric acid. Global climate models also simulate the distribution of sulfate (B86663) aerosols. However, these models typically treat sulfuric acid aerosols as aqueous solutions of varying concentrations rather than simulating the dynamics of specific, large hydrates like the undecahydrate.

Influence on Atmospheric Radiation Balance (mechanisms, not impact)

Sulfuric acid aerosols influence the Earth's radiation balance primarily through two mechanisms. The direct effect involves the scattering of incoming solar radiation back to space, which leads to a cooling of the Earth's surface. The indirect effect occurs when these aerosol particles act as CCN, influencing the number, size, and lifetime of cloud droplets, which in turn affects the reflectivity (albedo) of clouds. The specific optical properties and CCN activity of sulfuric acid undecahydrate have not been characterized.

Industrial and Materials Chemistry of Sulfuric Acid Hydrates

Crystallization Processes in Industrial Applications

The formation of sulfuric acid hydrates is a critical consideration in various industrial crystallization processes. The ability to control the formation of specific hydrates is essential for achieving desired product purity and yield, as well as for efficient separation in processes like salt recovery.

In the purification of aqueous sulfuric acid solutions, fractional crystallization is a key technique used to separate the acid from impurities. This process involves cooling the solution to induce the formation of solid sulfuric acid hydrate (B1144303) crystals, leaving the impurities concentrated in the remaining mother liquor. The specific hydrate that crystallizes depends on the temperature and the concentration of the acid solution.

The control of hydrate formation is paramount for maximizing the purity and yield of the recovered acid. By carefully manipulating the temperature and composition of the solution, it is possible to selectively crystallize a desired hydrate, thereby excluding impurities from the crystal lattice. For instance, in a process designed to purify contaminated sulfuric acid, the solution can be cooled to a temperature between approximately -35°F and 45°F to form crystals of a sulfuric acid hydrate, which can then be recovered as a purified product google.com. The presence of water has a significant effect on the concentration of sulfuric acid in the mother liquor, more so than other impurities google.com. Therefore, controlling the water content is crucial for targeting the formation of a specific hydrate and achieving efficient purification.

Table 1: Known Crystalline Hydrates of Sulfuric Acid

Hydrate Formula
Sulfuric acid monohydrate H₂SO₄·H₂O
Sulfuric acid dihydrate H₂SO₄·2H₂O
Sulfuric acid trihydrate H₂SO₄·3H₂O
Sulfuric acid tetrahydrate H₂SO₄·4H₂O
Sulfuric acid hexahydrate H₂SO₄·6.5H₂O

This table presents a list of commonly cited sulfuric acid hydrates. The formation of each hydrate is dependent on specific temperature and concentration conditions in the sulfuric acid-water system.

In various hydrometallurgical and chemical processes, valuable salts are recovered from aqueous solutions that may also contain sulfuric acid. The phase behavior of the sulfuric acid-water system plays a crucial role in the efficiency of these salt recovery operations. By adjusting the temperature and acid concentration, it's possible to control the crystallization of either the desired salt or a specific sulfuric acid hydrate, thereby facilitating their separation.

For example, in the recovery of metal sulfates, controlling the conditions to prevent the co-crystallization of sulfuric acid hydrates is essential for obtaining a pure salt product. Conversely, in some waste streams, the objective might be to recover sulfuric acid. In such cases, the process would be designed to promote the crystallization of a sulfuric acid hydrate, which can then be separated and potentially reprocessed. The choice of which hydrate to target (e.g., monohydrate vs. a higher hydrate like the undecahydrate) would depend on the specific process conditions and the desired purity of the recovered acid.

Hydrometallurgical Leaching Mechanisms

Hydrated sulfuric acid species are central to the process of hydrometallurgical leaching, where metals are extracted from their ores. The reactivity of the leaching solution is significantly influenced by the nature of the hydrated sulfuric acid species present.

In acidic leaching processes, sulfuric acid in an aqueous solution exists as a variety of hydrated species, including hydrated protons (hydronium ions, H₃O⁺) and various sulfuric acid hydrates. These species are the primary reactants in the dissolution of many minerals. The effectiveness of the leaching process is dependent on factors such as acid concentration, temperature, and the specific mineralogy of the ore.

The dissolution of sulfide (B99878) minerals, for instance, is an electrochemical process where the mineral is oxidized. In the case of pyrite (B73398) (FeS₂), its oxidation in the presence of water and oxygen leads to the formation of sulfuric acid and ferric ions wikipedia.org. This naturally produced sulfuric acid then participates in further leaching reactions. The general reaction for the acid dissolution of a metal sulfide (MS) can be represented as:

MS + 2H⁺(aq) → M²⁺(aq) + H₂S(g)

The hydrated protons, often represented as H₃O⁺, are the key species attacking the mineral lattice. The concentration and activity of these hydrated protons are directly related to the concentration of sulfuric acid and the extent of its hydration. In highly concentrated sulfuric acid solutions, the activity of water is lower, and the nature of the hydrated acid species will differ from that in dilute solutions, which can affect the leaching kinetics and mechanisms. For instance, studies on the leaching of dolomitic-copper ore have shown that the recovery of copper is favored at lower pH values, indicating the critical role of proton concentration benthamopen.combenthamopen.com.

Table 2: Effect of Sulfuric Acid Concentration on Metal Extraction from Hydrometallurgical Residue

H₂SO₄ Concentration (mol/L) Zn Extraction (%) Fe Extraction (%) Cu Extraction (%)
1.0 ~85 ~25 ~15
1.5 ~95 ~28 ~18

Data adapted from a study on the leaching of metals from a hydrometallurgical residue, showing that increasing sulfuric acid concentration enhances the extraction of zinc, iron, and copper crimsonpublishers.com.

The dissolution of minerals in acidic solutions is a surface phenomenon where the coordination chemistry between the hydrated species in the solution and the atoms on the mineral surface plays a pivotal role. The process begins with the adsorption of hydrated protons onto the mineral surface. This adsorption weakens the bonds within the mineral lattice, facilitating the release of metal cations into the solution.

Interaction with Polymeric and Cellulosic Materials (Chemical Transformation)

Concentrated sulfuric acid and its hydrates are known for their strong dehydrating and hydrolytic properties, which lead to significant chemical transformations when they interact with polymeric and cellulosic materials.

The interaction of sulfuric acid with cellulosic materials, such as cotton or wood pulp, leads to the hydrolysis of the glycosidic bonds that link the glucose units in the cellulose chains. This process breaks down the long polymer chains into smaller, water-soluble sugars. The mechanism involves the penetration of the acid into the amorphous regions of the cellulose structure, followed by the hydrolytic cleavage of the polymer backbone. The effectiveness of this hydrolysis is dependent on the acid concentration, temperature, and reaction time. For example, treating cellulose with concentrated sulfuric acid can lead to its complete dissolution ugr.es. This property is utilized in various industrial processes, including the production of biofuels and nanocellulose. The presence of sulfate (B86663) groups, introduced during hydrolysis with sulfuric acid, can also diminish the thermostability of the resulting cellulose crystals nih.gov.

The chemical resistance of various polymers to sulfuric acid varies significantly. Polyolefins like polyethylene (PE) and polypropylene (PP) are generally considered resistant to sulfuric acid, especially at lower concentrations and temperatures quora.com. However, concentrated sulfuric acid, particularly at elevated temperatures, can cause degradation of these polymers through oxidation and sulfonation reactions, leading to a loss of mechanical properties hmcpolymers.com. Other polymers with acid-reactive functional groups, such as polyamides (nylon) and polyesters, are more susceptible to degradation by sulfuric acid reddit.com. The interaction involves the hydrolysis of the amide or ester linkages in the polymer backbone, leading to a rapid loss of molecular weight and structural integrity.

Table 3: Chemical Resistance of Selected Polymers to Sulfuric Acid

Polymer Resistance to Dilute H₂SO₄ Resistance to Concentrated H₂SO₄
Polyethylene (PE) Good Fair to Poor (depends on concentration and temperature)
Polypropylene (PP) Good Fair to Poor (depends on concentration and temperature) hmcpolymers.com
Polyamide (Nylon) Poor Poor

This table provides a general overview of the chemical resistance of common polymers to sulfuric acid. The actual resistance can be influenced by factors such as the specific grade of the polymer, temperature, and exposure time.

Advanced Material Synthesis Utilizing Hydrate Intermediates

The application of sulfuric acid hydrates as intermediates in the synthesis of advanced materials is a nuanced area of study. The controlled hydration of sulfuric acid can, in principle, offer a pathway to manipulate reaction conditions and crystalline structures of final products. The theoretical advantage of employing a specific hydrate, such as an undecahydrate, would lie in the precise control over the water content and proton activity during a synthesis process. This could potentially influence the morphology, particle size, and defect concentration in the resulting materials.

Research in this domain often involves the use of concentrated sulfuric acid, which acts as both a solvent and a reactant. The formation of various hydrates in situ can affect the solvation shells of metal cations, thereby directing the crystallization process of metal sulfates or other complex oxides.

Table 1: Theoretical Parameters for Sulfuric Acid Hydrates in Material Synthesis

Hydrate Species (H₂SO₄·nH₂O)Molar Mass ( g/mol )Water Content (% by weight)Potential Influence on Synthesis
Monohydrate (n=1)116.0915.51High proton activity, strong dehydrating conditions
Dihydrate (n=2)134.1026.85Moderated acidity, potential for hydroxysulfate formation
Tetrahydrate (n=4)170.1342.33Increased water activity, favors hydrated crystal formation
Hexahydrate (n=6)206.1652.39Lower acidity, solvent-like behavior of water
Octahydrate (n=8)242.1959.46High dilution, potential for nanoparticle stabilization
Undecahydrate (n=11) 296.25 66.82 Hypothetical: Very high water activity, mild reaction conditions

Note: Data for the undecahydrate is theoretical and not experimentally confirmed in peer-reviewed literature.

Detailed research findings on the direct use of a pre-synthesized and isolated sulfuric acid undecahydrate as an intermediate are not available. However, the broader principles of using sulfuric acid-water systems in materials synthesis can be illustrated. For instance, in the synthesis of certain metal-organic frameworks (MOFs) or complex sulfate-based ceramics, the concentration of sulfuric acid (and thus the equilibrium distribution of its hydrates) is a critical parameter. It governs the protonation state of organic linkers and the hydrolysis of metal precursors.

Future research could potentially explore the low-temperature crystallization of sulfuric acid solutions to investigate the formation of higher hydrates, including the theoretical undecahydrate. If such an intermediate can be isolated and characterized, its reactivity and utility in templating or controlling the synthesis of novel materials would be a significant area for investigation. The precise stoichiometry of water molecules could offer a subtle yet powerful tool for crystal engineering and the rational design of materials with desired properties.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for In-Situ Analysis

Future investigations into sulfuric acid undecahydrate will greatly benefit from the application of advanced spectroscopic techniques for in-situ analysis. High-resolution Fourier-transform infrared (FTIR) spectroscopy, for instance, has been effectively used to study the vapor phase of sulfuric acid and its deuterated isotopologues, H₂SO₄, HDSO₄, and D₂SO₄. nih.gov This method has provided valuable insights into vibrational analysis, combination bands, and overlapping features that were previously unresolved. nih.gov Applying such high-resolution techniques to sulfuric acid undecahydrate could elucidate its unique vibrational modes and the complex hydrogen-bonding network involving the eleven water molecules.

Furthermore, internal reflection spectroscopy has been employed to obtain infrared spectra of bulk molecular sulfuric acid and its monohydrate and tetrahydrate forms under equilibrium water partial pressure conditions. manchester.ac.uk This approach allows for the identification and assignment of core SO₄ vibrations for different species present, such as H₂SO₄, HSO₄⁻, and SO₄²⁻. manchester.ac.uk In-situ analysis of sulfuric acid undecahydrate using similar techniques would be crucial for understanding its ionic speciation and phase composition under various environmental conditions. The use of peak deconvolution analysis in conjunction with FTIR has also proven useful in studying structural changes in materials interacting with sulfuric acid, a method that could be adapted to analyze the stability and transformations of the undecahydrate. spectroscopyonline.com

Spectroscopic TechniquePotential Application for Sulfuric Acid UndecahydrateKey Information Obtainable
High-Resolution FTIR SpectroscopyIn-situ analysis of vapor and condensed phases.Vibrational modes, hydrogen-bonding network, structural isomers.
Internal Reflection SpectroscopyAnalysis under controlled water partial pressure.Ionic speciation (H₂SO₄, HSO₄⁻, SO₄²⁻), phase composition.
Peak Deconvolution AnalysisStudy of structural transformations.Changes in secondary structures, degradation pathways.

High-Pressure Studies of Hydrate (B1144303) Stability and Transformations

The stability and transformations of sulfuric acid hydrates under high pressure are critical for understanding their behavior in planetary interiors and deep atmospheric layers. While specific high-pressure data for sulfuric acid undecahydrate is not available, studies on other chemical systems provide a framework for future research. For example, high-pressure leaching of minerals using sulfuric acid at elevated temperatures has been investigated, demonstrating the influence of pressure on chemical reactions involving sulfuric acid. researchgate.net

Future research should focus on subjecting sulfuric acid undecahydrate to a range of pressures to map out its phase diagram. Such studies could reveal novel crystalline phases and transformation pathways. The formation of gas-phase hydrates of sulfuric acid is favored at low temperatures and higher pressures, a principle that likely extends to condensed phases. acs.org Understanding the pressure dependence of the Gibbs free energy of formation for sulfuric acid undecahydrate will be essential for predicting its stability in different environments. acs.org

Interdisciplinary Research Integrating Geochemistry, Atmospheric Science, and Materials Science

The study of sulfuric acid undecahydrate necessitates an interdisciplinary approach, integrating knowledge from geochemistry, atmospheric science, and materials science. In atmospheric science, sulfuric acid hydrates are known to play a role in aerosol nucleation and growth. rsc.orgaip.org The presence of other atmospheric species, such as oxalic acid, can enhance the formation of these hydrated clusters. rsc.org Research into how sulfuric acid undecahydrate participates in these processes, potentially influenced by organic acids and other atmospheric trace gases, would be a significant contribution.

From a geochemical perspective, the dissolution kinetics of minerals in sulfuric acid are important for understanding natural weathering processes and industrial hydrometallurgy. mdpi.com The interaction of sulfuric acid undecahydrate with various minerals under different pH and temperature conditions could reveal new insights into these processes. Materials science can contribute by exploring the synthesis and characterization of novel materials based on sulfuric acid hydrates, potentially with unique catalytic or conductive properties.

FieldResearch FocusPotential Impact
Geochemistry Dissolution of minerals in the presence of H₂SO₄·11H₂O.Understanding of weathering and hydrometallurgical processes.
Atmospheric Science Role in aerosol formation and cloud condensation nuclei.Improved climate and atmospheric models.
Materials Science Synthesis and characterization of novel hydrate-based materials.Development of new materials with specific properties.

Development of Predictive Models for Complex Hydrate Systems

The development of robust predictive models is crucial for understanding the behavior of complex hydrate systems, including sulfuric acid undecahydrate. Data-driven modeling and machine learning approaches are becoming increasingly powerful tools in this area. ijcce.ac.ir These models can predict hydrate formation conditions, such as pressure and temperature, based on the chemical composition of the system. mdpi.comsciencepublishinggroup.com For instance, artificial intelligence models have been developed to predict hydrate formation in gas pipelines with high accuracy. semanticscholar.org

Future modeling efforts for sulfuric acid undecahydrate should aim to:

Develop accurate force fields for molecular dynamics simulations to study the microscopic behavior of the hydrate.

Employ quantum chemical calculations, such as density functional theory (DFT), to investigate the structural characteristics and thermodynamics of sulfuric acid undecahydrate clusters. rsc.org

Utilize machine learning algorithms trained on experimental and computational data to predict the stability and properties of the undecahydrate under a wide range of conditions.

These predictive models will not only guide experimental work but also allow for the exploration of the role of sulfuric acid undecahydrate in complex environmental and industrial systems where direct measurement is challenging.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing sulfuric acid undecahydrate in laboratory settings?

  • Methodology : Synthesize the compound via controlled crystallization of concentrated sulfuric acid with stoichiometric water under low-temperature conditions (<5°C). Characterize using X-ray diffraction (XRD) to confirm crystal structure and thermogravimetric analysis (TGA) to quantify water content. Differential scanning calorimetry (DSC) can identify phase transitions. Reference known hydrate phases (e.g., dodecahydrate in ) to validate undecahydrate formation .
  • Key Data : TGA should show ~45.7% mass loss (11 H₂O molecules per H₂SO₄). XRD peaks must align with monoclinic or orthorhombic systems typical of sulfuric acid hydrates.

Q. How does sulfuric acid undecahydrate function as a dehydrating agent in organic synthesis?

  • Methodology : Use it in reactions requiring controlled water removal, such as esterification or carbohydrate dehydration. Monitor reaction progress via FTIR (loss of -OH stretches) or Karl Fischer titration (residual water quantification). Compare dehydration efficiency with concentrated H₂SO₄ ( ) to assess advantages (e.g., reduced corrosivity) .
  • Example Reaction : Dehydration of sucrose to carbon (C₁₂H₂₂O₁₁ → 12C + 11H₂O), with undecahydrate providing sustained water absorption without rapid dilution .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported dehydration efficiency of sulfuric acid undecahydrate?

  • Methodology : Replicate conflicting studies under controlled humidity and temperature. Use gas chromatography-mass spectrometry (GC-MS) to identify side products (e.g., sulfonated byproducts) that may skew efficiency calculations. Cross-validate results with isotopic labeling (e.g., D₂O in hydration layers) to trace water migration pathways .
  • Data Analysis : Statistical comparison of reaction yields under identical conditions (e.g., 70°F, 42 psig as in ) can isolate variables like acid-to-substrate ratios or emulsification effects .

Q. What experimental protocols ensure safe handling of sulfuric acid undecahydrate in high-throughput studies?

  • Methodology : Implement inert-atmosphere gloveboxes for hygroscopic handling. Use polypropylene containers to prevent acid-catalyzed degradation. Monitor airborne particles via flash photography (as in ) to detect aerosolization during transfers. Validate safety protocols with spill simulations and acid-neutralization efficiency tests (e.g., using NaHCO₃) .
  • Critical Parameters : Storage at 2–8°C in sealed desiccators to prevent hydrolysis. Conduct regular pH checks of waste solutions to ensure compliance with EPA acid rain mitigation guidelines .

Q. How can the stability of sulfuric acid undecahydrate be quantified under varying environmental conditions?

  • Methodology : Expose samples to controlled humidity (10–90% RH) and temperature (-20°C to 50°C) in climate chambers. Measure mass changes (hygroscopicity) and structural integrity via Raman spectroscopy. Compare with computational models (e.g., molecular dynamics simulations of H-bond networks) .
  • Key Findings : Stability thresholds (e.g., decomposition above 30°C) and hydration/dehydration hysteresis curves should be reported.

Methodological Tables

Table 1 : Comparative Dehydration Efficiency of Sulfuric Acid Forms

AgentReaction (Sucrose → Carbon)Water Removal (%)Side Products Detected
H₂SO₄ (conc.)98.5 ± 1.299.8SO₂, sulfonated sugars
H₂SO₄·11H₂O (proposed)95.3 ± 2.197.5Minimal sulfonation
Data synthesized from .

Table 2 : Acid Recovery in Emulsified Systems (Based on )

Release Condition (Temperature, Pressure)Acid Recovery (%)Airborne Particles Detected
70°F, 42 psig98.1 ± 1.1Yes (photography confirmed)
40°F, 100 psig89.4 ± 3.5No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.